Product packaging for 3-(3-Fluoro-4-methylbenzoyl)pyridine(Cat. No.:)

3-(3-Fluoro-4-methylbenzoyl)pyridine

Cat. No.: B12085777
M. Wt: 215.22 g/mol
InChI Key: AQYVYDWIUOBXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-4-methylbenzoyl)pyridine is a fluorinated aromatic ketone that serves as a valuable building block in organic synthesis and industrial research. The strategic incorporation of a fluorine atom and a methyl group on the benzoyl ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and biomolecular binding affinity, making it a compound of interest in the development of advanced active ingredients . This scaffold is particularly relevant in the discovery and development of new agrochemicals and pharmaceuticals. Fluorinated pyridine derivatives are a key motif in many modern pesticides, with their biological activity often attributed to the synergistic combination of the unique electronegativity of fluorine and the characteristics of the pyridine ring . Researchers utilize this compound as a synthetic intermediate to create novel molecules for screening against various biological targets. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10FNO B12085777 3-(3-Fluoro-4-methylbenzoyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

(3-fluoro-4-methylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C13H10FNO/c1-9-4-5-10(7-12(9)14)13(16)11-3-2-6-15-8-11/h2-8H,1H3

InChI Key

AQYVYDWIUOBXTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN=CC=C2)F

Origin of Product

United States

Synthetic Methodologies for 3 3 Fluoro 4 Methylbenzoyl Pyridine and Analogues

Strategies for Constructing the 3-Fluoro-4-methylpyridine (B1330668) Moiety

The formation of the 3-fluoro-4-methylpyridine scaffold, a versatile building block in various chemical sectors, can be approached through several synthetic routes. chemimpex.compipzine-chem.com These methods include the regioselective introduction of a fluorine atom onto a pre-existing 4-methylpyridine (B42270) ring, the methylation of a fluorinated pyridine (B92270), or the construction of the ring system through cyclization reactions.

Regioselective Fluorination Approaches to Pyridine Derivatives

The direct and selective introduction of a fluorine atom at the C-3 position of the pyridine ring is a significant challenge due to the electron-deficient nature of the heterocycle. However, advances in fluorination chemistry have provided several effective methods.

Electrophilic fluorination using reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a powerful tool. nih.govacs.orgnih.govconsensus.app The regioselectivity of this reaction is highly dependent on the substituents present on the pyridine ring. acs.org For instance, the fluorination of 1,2-dihydropyridines with Selectfluor® can yield 3-fluoro-3,6-dihydropyridines, which can be subsequently converted to the corresponding fluorinated pyridines. nih.gov

Another approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro group, with a fluoride (B91410) anion source. nih.govnih.gov For example, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate by heating with cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govnih.govresearchgate.net This method highlights the utility of a nitro group as an effective leaving group in the synthesis of fluoropyridines.

The use of pyridine N-oxides offers an alternative strategy for the meta-fluorination of pyridines. nih.govrsc.org Fluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide can produce the 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to the corresponding 3-fluoro-4-aminopyridine. nih.govrsc.org

Starting MaterialReagent(s)ProductYield (%)Reference(s)
1,2-DihydropyridinesSelectfluor®3-Fluoro-3,6-dihydropyridinesVaries nih.gov
Methyl 3-nitropyridine-4-carboxylateCsF, DMSOMethyl 3-fluoropyridine-4-carboxylate38 nih.govnih.gov
3-Bromo-4-nitropyridine N-oxideFluorinating agent3-Fluoro-4-nitropyridine N-oxideModerate nih.govrsc.org

Methods for Introducing Methyl Groups onto Fluorinated Pyridines

The introduction of a methyl group onto a pre-functionalized fluoropyridine ring represents a convergent synthetic route. Catalytic methods for the direct C-H methylation of pyridines have been developed. For example, a rhodium-catalyzed C-3/5 methylation of pyridines using methanol (B129727) and formaldehyde (B43269) as the methyl source has been reported, proceeding through a temporary dearomatization of the pyridine ring. researchgate.netnih.govrsc.org This method allows for the mono- or di-methylation of C-4 functionalized pyridines. nih.gov

Cross-coupling reactions are also a viable strategy. While not specific to 3-fluoropyridine, the general principles of coupling reactions can be applied. For instance, a 3-fluoro-4-halopyridine could potentially undergo cross-coupling with an appropriate organometallic methylating agent.

SubstrateReagent(s)ProductYield (%)Reference(s)
C-4 Substituted PyridinesMethanol, Formaldehyde, Rh catalystC-3/5 Methylated PyridinesVaries researchgate.netnih.govrsc.org

Cyclization Reactions in Fluoropyridine Synthesis

The construction of the fluoropyridine ring through cyclization offers a powerful approach to assemble the desired scaffold from acyclic precursors. One such method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to yield diversely substituted 3-fluoropyridines. acs.org

Another strategy involves the electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. chemimpex.com This method can be used to synthesize various fused pyridine systems and highlights the reactivity of the methyl group on the pyridine ring.

PrecursorsReagent(s)/CatalystProductYield (%)Reference(s)
α,α-Difluoro-β-iodoketones, Silyl enol ethersfac-Ir(ppy)₃, Blue LED, Ammonium acetate3-FluoropyridinesVaries acs.org
3-Amino-4-methylpyridinesTrifluoroacetic anhydride (B1165640) (TFAA)2-Trifluoromethyl-3-trifluoroacetyl-6-azaindolesVaries chemimpex.com

Synthesis of the 3-Fluoro-4-methylbenzoyl Fragment

The 3-fluoro-4-methylbenzoyl fragment is typically derived from its corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid. The synthesis of this acid and its subsequent conversion to a reactive benzoyl derivative are crucial steps.

Preparation of Substituted Benzoic Acid Precursors

A common route to 3-fluoro-4-methylbenzoic acid starts from 2-fluoro-4-bromotoluene. This starting material can be converted to the corresponding Grignard reagent by reaction with magnesium, followed by carboxylation with carbon dioxide to yield 3-fluoro-4-methylbenzoic acid. nih.gov

Alternatively, oxidation of the methyl group of a suitable toluene (B28343) derivative can furnish the benzoic acid. For instance, 2-fluoro-4-bromotoluene can be oxidized under specific conditions to yield 4-bromo-2-fluorobenzoic acid. organic-chemistry.org While not the target molecule, this demonstrates a general strategy for benzoic acid synthesis.

Starting MaterialReagent(s)ProductYield (%)Reference(s)
2-Fluoro-4-bromotolueneMg, CO₂3-Fluoro-4-methylbenzoic acidNot specified nih.gov
2-Fluoro-4-bromotolueneO₂, Co(OAc)₂·4H₂O, AIBN, NaBr, HOAc4-Bromo-2-fluorobenzoic acid88 organic-chemistry.org

Derivatization Strategies for Benzoyl Moieties

To facilitate the coupling with the pyridine moiety, 3-fluoro-4-methylbenzoic acid is typically converted into a more reactive derivative, most commonly the acyl chloride. This transformation can be achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govgoogle.comchemguide.co.uk For example, 3-fluoro-4-methylbenzoic acid can be heated with thionyl chloride to produce 3-fluoro-4-methylbenzoyl chloride. nih.gov

The resulting 3-fluoro-4-methylbenzoyl chloride is a versatile intermediate for subsequent coupling reactions. nih.gov

Starting MaterialReagent(s)ProductReference(s)
3-Fluoro-4-methylbenzoic acidThionyl chloride (SOCl₂)3-Fluoro-4-methylbenzoyl chloride nih.gov
4-FluorobenzaldehydeChlorinating agent4-Fluorobenzoyl chloride google.com

The final construction of 3-(3-fluoro-4-methylbenzoyl)pyridine would involve the coupling of the 3-fluoro-4-methylbenzoyl fragment with a suitable 3-lithiated or 3-borylated pyridine derivative. A plausible approach would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between 3-pyridylboronic acid or a 3-pyridylstannane and 3-fluoro-4-methylbenzoyl chloride. organic-chemistry.orgwikipedia.orgthermofisher.comlibretexts.orgnih.govlibretexts.orgnih.gov Alternatively, a Friedel-Crafts acylation of a suitably activated pyridine derivative could be employed, although direct acylation of pyridine itself is generally challenging due to the deactivating effect of the nitrogen atom. chemguide.co.ukyoutube.comkhanacademy.orgbeilstein-journals.orgnih.gov

Carbon-Carbon Bond Formation Between Pyridine and Benzoyl Rings

The formation of the ketone bridge, which links the pyridine and benzoyl rings, is the most critical step in the synthesis of this compound. This is primarily achieved through powerful carbon-carbon bond-forming reactions, including palladium-catalyzed cross-coupling and classical acylation methods.

Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for their efficiency and functional group tolerance in creating C-C bonds. The Suzuki and Stille reactions are particularly relevant for synthesizing diaryl ketones like this compound.

The Suzuki reaction involves the coupling of an organoboron species with an organohalide. wikipedia.org For the target molecule, this could be achieved by reacting a pyridine-3-boronic acid with 3-fluoro-4-methylbenzoyl chloride or, alternatively, 3-pyridyl halide with a (3-fluoro-4-methylphenyl)boronic acid followed by oxidation. The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.org A wide range of palladium sources, ligands, and solvents can be employed, with the choice often depending on the specific substrates. nih.govharvard.edu The use of aqueous media is possible, which offers economic and safety benefits. wikipedia.org

The Stille reaction provides a similar pathway, coupling an organotin compound (organostannane) with an organohalide. wikipedia.orgorganic-chemistry.org A potential route would involve coupling 3-(tributylstannyl)pyridine (B1335939) with 3-fluoro-4-methylbenzoyl chloride. Stille reactions are known for their versatility and tolerance of a wide array of functional groups, and the organotin reagents are often stable to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The reaction mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives like copper(I) salts can significantly accelerate the reaction rate. harvard.edu

Below is a table summarizing typical conditions for these cross-coupling reactions.

ReactionCatalyst (Pd Source)LigandBaseSolventTypical Electrophile (R-X)Typical Nucleophile
Suzuki CouplingPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ nih.govharvard.eduPPh₃, (o-biphenyl)P(t-Bu)₂, SPhos nih.govharvard.eduNa₂CO₃, Cs₂CO₃, K₃PO₄, KF nih.govnih.govToluene, Dioxane, THF, DME, Water wikipedia.orgnih.govAryl Halide, Acyl Chloride mdpi.comArylboronic Acid
Stille CouplingPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ wikipedia.orgharvard.eduPPh₃, AsPh₃, P(RNCH₂CH₂)₃N harvard.edudntb.gov.uaNot always requiredDMF, THF, Dioxane harvard.eduAryl Halide, Acyl Chloride libretexts.orgOrganostannane (e.g., R-SnBu₃)

Acylation and Other C-C Bond Forming Methodologies

Classical acylation reactions represent a more traditional, yet effective, method for forging the carbon-carbon bond between the two aromatic rings.

The Friedel-Crafts acylation is a primary example. A well-established procedure for synthesizing the parent compound, 3-benzoylpyridine (B1664120), involves treating nicotinic acid with thionyl chloride to form the acyl chloride in situ. orgsyn.org This is followed by a Friedel-Crafts reaction with benzene (B151609) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. orgsyn.org To synthesize this compound, this can be adapted by reacting pyridine with 3-fluoro-4-methylbenzoyl chloride. However, direct Friedel-Crafts acylation of pyridine can be challenging because the pyridine nitrogen is Lewis basic and coordinates with the catalyst, deactivating the ring towards electrophilic substitution. youtube.com

Alternative strategies to overcome the low reactivity of the pyridine ring have been developed. These include:

Acylation of Metalated Pyridines : Pyridine can be deprotonated (metalated) using a strong base like lithium diisopropylamide (LDA) to create a nucleophilic pyridyl anion, which can then react with an acyl chloride like 3-fluoro-4-methylbenzoyl chloride. youtube.com

Addition of Acyl Radicals : Nucleophilic acyl radicals, generated from aldehydes or carboxylic acid derivatives, can add to a protonated (and therefore more electrophilic) pyridine ring. youtube.com

Palladium-Catalyzed Acylation : More recent methods have explored palladium-catalyzed acylation using nitriles as the acyl source, which could be applicable to pyridine derivatives. nih.gov

Other C-C bond-forming reactions include the addition of Grignard reagents (e.g., 3-pyridylmagnesium bromide) to a benzonitrile (B105546) derivative or the addition of an organolithium species (e.g., 3-pyridyllithium) to a benzaldehyde (B42025) followed by oxidation of the resulting secondary alcohol. orgsyn.org

Advanced Synthetic Transformations and Functionalization of the Core Scaffold

Once the 3-(benzoyl)pyridine core is assembled, advanced transformations can be employed to introduce further chemical diversity and complexity.

Derivatization at Peripheral Sites

The this compound scaffold offers several sites for further functionalization.

On the Pyridine Ring : The pyridine ring can be further substituted. For instance, halogenation could introduce a reactive handle, which can then participate in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach a wide variety of groups. beilstein-journals.org This is exemplified by the conversion of pyridine-diols to bis(perfluoroalkanesulfonates) which serve as excellent substrates for palladium-catalyzed reactions. beilstein-journals.org

On the Benzoyl Ring : The methyl group on the benzoyl ring is a site for potential derivatization. For example, radical bromination could convert it to a bromomethyl group, a versatile electrophile for introducing various functionalities via nucleophilic substitution.

Ketone Modification : The ketone carbonyl group itself is a key functional handle. It can be reduced to a secondary alcohol, converted to an oxime, or used in olefination reactions to introduce new substituents.

A study on the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridines demonstrates a multi-step sequence involving cyclization, iodination, and subsequent palladium-catalyzed phosphination to functionalize a pyridine-based heterocyclic system, illustrating the types of complex derivatizations that are possible. nih.gov

The table below shows potential derivatization reactions.

Reaction SiteReaction TypeReagentsResulting Functional Group
Pyridine RingHalogenation -> Cross-Coupling1. NBS/Br₂ 2. Pd Catalyst, Boronic AcidAryl/Alkenyl Substitution
Benzoyl Ring (Methyl Group)Radical Bromination -> Substitution1. NBS, AIBN 2. Nucleophile (e.g., NaN₃, KCN)-CH₂Br -> -CH₂Nu
Ketone CarbonylReductionNaBH₄, LiAlH₄Secondary Alcohol
Ketone CarbonylReductive AminationAmine, NaBH₃CNAmine

Stereochemical Control in Synthesis

The core molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, its direct synthesis does not require stereochemical control.

However, stereochemistry becomes a critical consideration when synthesizing analogues that possess chiral centers. A common strategy that would introduce chirality is the reduction of the ketone carbonyl group to a secondary alcohol. This creates a new stereocenter at the carbinol carbon. Achieving this reduction with high stereoselectivity to favor one enantiomer over the other would require the use of chiral reducing agents or catalysts.

While direct literature on the stereoselective synthesis of chiral analogues of this compound is specific, principles can be drawn from related heterocyclic systems. For example, studies on the synthesis of complex fused heterocyclic systems like benzopyrano[4,3-c]pyrazoles and substituted piperidin-4-ones emphasize the importance of controlling the relative and absolute stereochemistry of multiple chiral centers. rsc.orgnih.gov In these cases, the reaction pathways often yield specific stereoisomers, and analytical techniques like NMR spectroscopy are crucial for determining the stereochemical outcome. rsc.orgnih.gov Should chiral derivatives of this compound be desired, similar principles of asymmetric synthesis and stereochemical analysis would be paramount.

Structure Activity Relationship Sar and Molecular Design Principles for 3 3 Fluoro 4 Methylbenzoyl Pyridine Derivatives

Elucidating the Influence of the Fluorine Atom on Biological Activity and Molecular Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a range of properties, including metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com The strong electron-withdrawing nature and small size of fluorine mean its introduction can lead to significant changes in the physical, chemical, and biological profile of a molecule without drastically altering its shape. nih.govmdpi.com

The position of the fluorine atom on the benzoyl ring is crucial and can dramatically alter the compound's interaction with its biological target. While direct SAR data for 3-(3-Fluoro-4-methylbenzoyl)pyridine is specific to proprietary research, general principles of fluorine substitution are well-established. Nucleophilic aromatic substitution (SNAr) reactions on a pyridine (B92270) ring, for instance, are facilitated at the ortho and para positions due to the stabilizing effect of the ring nitrogen. nih.gov In contrast, fluorination at the meta position, as seen in 3-fluoro-4-aminopyridine, can be more challenging to achieve. nih.govrsc.org

The placement of fluorine dictates its potential to form favorable interactions with the protein target. A rational fluorine scan, guided by co-crystal structures, has been shown to improve the potency of Bruton's Tyrosine Kinase (BTK) inhibitors by up to 40-fold. nih.gov This highlights the importance of placing the fluorine in an optimal position to engage with protein side chains. nih.gov For example, substitution at a position that allows the C-F bond to interact with backbone carbonyls or polar hydrogen atoms in the binding pocket can significantly enhance ligand affinity. nih.gov Conversely, placing the fluorine in a sterically or electronically unfavorable position can be detrimental to activity.

Compound AnalogueModificationEffect on PotencyReference
BTK Inhibitor SeriesFluorine substitution on an unsaturated bicyclic ringUp to 40-fold increase nih.gov
Thrombin Inhibitor SeriesFluorine substitution on benzyl (B1604629) ring6-fold enhancement nih.gov
TRPV1 Antagonist SeriesSubstitution of 6-trifluoromethyl on pyridine with 6-methyl~240-fold reduction nih.gov
TRPV1 Antagonist SeriesAddition of 4-methyl to pyridine ring50-250 fold reduction nih.gov

The unique properties of the fluorine atom contribute to its significant role in molecular interactions.

Steric Contributions: Fluorine is sterically similar to a hydrogen atom, allowing it to replace hydrogen without causing significant steric clashes. nih.gov This "isosteric" replacement can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and half-life. mdpi.com In some TRPV1 antagonists, replacing a trifluoromethyl group with smaller isosteres like methyl or cyclopropyl (B3062369) led to a substantial reduction in activity, indicating that the steric and electronic properties of the fluorine-containing group were optimal for that specific target. nih.gov

Impact of the Methyl Group on the Pharmacological Profile and Binding Affinity

The substitution of a hydrogen atom with a methyl group is a fundamental modification in medicinal chemistry. nih.gov While often used to probe steric tolerance or fill a hydrophobic pocket, the methyl group can sometimes lead to a disproportionately large increase in binding affinity, an effect sometimes termed the "magic methyl" phenomenon. nih.govnih.gov

This significant boost in affinity is often not due to simple hydrophobic interactions alone. Instead, the methyl group can stabilize a specific, more favorable protein conformation for binding. nih.gov For example, in studies of p38α kinase inhibitors, the addition of a single methyl group increased the inhibitor's affinity by over 200-fold. nih.govnih.gov This was attributed to the methyl group stabilizing a "closed" conformation of the protein, which effectively traps the inhibitor and dramatically reduces its dissociation rate. nih.gov The loss of such a critical interaction can lead to a dramatic loss of affinity and the development of drug resistance. nih.gov

Protein TargetCompound ComparisonDifferenceFold Improvement in AffinityReference
p38α MAP KinaseCompound with methyl groupCompound without methyl group>208-fold nih.gov

Role of the Benzoyl Moiety in Molecular Recognition and Functional Modulation

The benzoyl moiety, consisting of a carbonyl group linking the phenyl and pyridine rings, serves as a crucial structural scaffold. While the term "3-benzoylpyridine" refers to the core structure where a phenyl group is attached to a pyridine ring via a carbonyl ketone linker, this arrangement is fundamental to orienting the key interacting fragments of the molecule correctly within a protein's binding site. nih.govchemspider.com

The carbonyl group (C=O) is a key functional group within this moiety. As a hydrogen bond acceptor, it can form critical hydrogen bonds with backbone NH groups in the hinge region of kinases or with other hydrogen bond donors in a target's active site. wikipedia.org The rigid nature of the benzoyl linker restricts the conformational flexibility of the molecule, which can be entropically favorable for binding, by pre-organizing the molecule into a conformation that is complementary to the binding site. This structural role is essential for ensuring that the substituted phenyl ring and the pyridine ring are positioned for optimal interactions that drive potency and selectivity.

Contribution of the Pyridine Ring to the Biological Activity and Selectivity

The pyridine ring is a privileged scaffold in drug design, particularly for kinase inhibitors, and is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. rsc.orgnih.govnih.gov Its presence significantly influences a compound's biological activity, selectivity, and physicochemical properties. nih.gov

Hinge-Binding Motif: In many kinase inhibitors, the pyridine ring acts as a "hinge-binder." chemrxiv.org The nitrogen atom can act as a hydrogen bond acceptor, forming one or more crucial hydrogen bonds with the backbone amide protons of the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP. chemrxiv.org This interaction is often a primary anchor for the inhibitor in the ATP binding site.

Selectivity and Potency: The specific substitution pattern on the pyridine ring can fine-tune selectivity among different kinases. nih.gov Because the ATP binding site is highly conserved across the kinome, achieving selectivity is challenging. acs.org However, subtle differences in the amino acids surrounding the hinge region can be exploited by appropriately functionalized pyridine rings to favor binding to one kinase over another. Replacing other heterocyclic systems with a pyridine or a related pyrazolopyridine scaffold has been shown to significantly improve potency by optimizing these hinge interactions. nih.gov

Rational Design and Exploration of Structural Analogues

A thorough understanding of the SAR of each component of this compound allows for the rational design of new analogues with improved properties. Structure-based drug design, utilizing X-ray crystal structures of inhibitors bound to their targets, is a powerful tool. nih.gov By visualizing how the fluorine, methyl, and pyridine groups interact with the protein, medicinal chemists can make informed decisions about new modifications.

Strategies for exploring structural analogues include:

Scaffold Hopping: Replacing the pyridine ring with other hinge-binding heterocycles, such as pyrazolopyridines, can lead to improved potency, better selectivity, and novel intellectual property. nih.gov

Fluorine Scanning: Systematically moving the fluorine atom to different positions on the benzoyl ring or introducing additional fluorine atoms can identify locations where interactions are maximized, potentially leading to large gains in potency. nih.govnih.gov

Methyl Group Exploration: Investigating the effect of the methyl group at different positions can uncover other "magic methyl" locations that stabilize the active conformation of the target protein. nih.gov

Bioisosteric Replacement: Replacing the methyl group or other functionalities with bioisosteres (e.g., -NH2, -OH, -Cl) can probe the electronic and steric requirements of the binding pocket and modulate the compound's properties.

Through these rational design approaches, initial lead compounds can be optimized into clinical candidates with enhanced efficacy, selectivity, and better drug-like properties.

Modifications on the Pyridine Nitrogen (e.g., N-oxidation, quaternization)

The nitrogen atom of the pyridine ring is a primary site for metabolic modification and a key determinant of the compound's physicochemical properties, such as basicity and hydrogen bonding capacity. nih.govwikipedia.org Altering this position through N-oxidation or quaternization can significantly impact biological activity.

From an SAR perspective, N-oxidation can have varied effects depending on the specific biological target and binding pocket environment. In some contexts, the introduction of a pyridine-N-oxide can be detrimental to activity. For example, in a series of STAT3 inhibitors, the replacement of an aromatic system with a pyridine-N-oxide ring led to a significant reduction in inhibitory activity. This suggests that the modification may disrupt critical binding interactions or introduce unfavorable steric or electronic properties. Conversely, N-oxidation is a known strategy to modulate metabolic stability or to serve as a handle for further synthetic elaboration. chemrxiv.org The reaction of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153) has been studied to understand electronic effects, showing that reaction rates correlate with the Hammett constants of the substituents on the ring. rsc.org

Quaternization: Alkylation of the pyridine nitrogen results in a permanently cationic pyridinium (B92312) salt. This quaternization drastically increases the hydrophilicity of the molecule and introduces a formal positive charge. This charge can form strong ionic interactions or salt bridges with anionic residues (e.g., aspartate, glutamate) in a protein's binding site. The Zincke reaction is a classic method for the selective introduction of functional groups into pyridinium compounds formed by quaternization. wikipedia.org

While specific SAR data for quaternized this compound is not extensively documented, the impact of this modification can be inferred. The introduction of a permanent positive charge would fundamentally alter the molecule's ability to cross cell membranes and could either enhance binding through new ionic interactions or abolish activity by preventing the molecule from reaching an intracellular target or by disrupting an existing favorable binding mode.

ModificationKey Structural ChangePotential Impact on Activity
N-Oxidation Introduction of N→O moiety; reduced basicity, increased polarity.Can decrease activity by altering key interactions; may improve solubility or metabolic profile.
Quaternization Formation of a permanently cationic pyridinium salt.May enhance binding via ionic interactions with target; significantly increases hydrophilicity, potentially hindering cell permeability.

Systematic Variation of Benzoyl Ring Substituents

The benzoyl ring of this compound offers a wide canvas for synthetic modification to probe for improved biological activity. The existing 3-fluoro and 4-methyl groups already define a specific electronic and steric profile. Systematic variation of these and other positions is a classic medicinal chemistry strategy. nih.govnih.gov

Research on analogous diaryl ketone and benzophenone (B1666685) scaffolds provides valuable SAR insights. rsc.orgresearchgate.netresearchgate.net In a study of thieno[2,3-b]pyridine (B153569) derivatives with a benzoyl moiety, substitution on the benzoyl ring was critical for anti-proliferative activity. nih.gov For instance, compounds with a para-methoxy group were found to be more potent than their unsubstituted counterparts, highlighting the potential benefit of an electron-donating group at this position. nih.gov Conversely, the introduction of a trifluoromethyl (CF₃) group at the para-position did not lead to improved activity in that series, suggesting that strong electron-withdrawing groups or their steric bulk may be disfavored. nih.gov

The strategic placement of fluorine atoms is a particularly relevant area of investigation. A "rational fluorine scan" on a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold demonstrated that adding fluorine to an unsaturated ring system could boost activity by up to 40-fold. nih.gov The enhanced potency was attributed to favorable interactions between the fluorine atom and protein side chains, underscoring the importance of its precise positioning. nih.gov For this compound, the existing 3-fluoro substituent likely plays a key role in binding or in modulating the conformation of the molecule. Shifting this fluorine or adding others could further optimize these interactions.

The following table summarizes SAR findings from analogous benzoyl-containing compounds.

Ring PositionSubstituentObserved Effect on Activity (in analogous series)Reference
paraMethoxy (-OCH₃)Increased potency nih.gov
paraHydrogen (-H)Less potent than methoxy-substituted analogue nih.gov
paraTrifluoromethyl (-CF₃)Did not improve potency nih.gov
ortho/metaDi-substitution (e.g., 2-Me, 3-Cl)Optimal for activity in some series nih.gov

Investigation of Linker and Bridging Group Modifications

The carbonyl group in this compound serves as a rigid linker that holds the pyridine and benzoyl rings in a specific, non-coplanar orientation. This linker is also a key pharmacophoric feature, capable of acting as a hydrogen bond acceptor. Modifying or replacing this ketone bridge is a critical step in SAR exploration to assess its role in binding and to potentially improve properties like metabolic stability. nih.gov

Bioisosteric replacement involves substituting one functional group for another with similar steric and electronic properties. Common bioisosteres for a ketone include an ether (-O-), a methylene (B1212753) bridge (-CH₂-), or a sulfone (-SO₂-).

Studies on other diaryl scaffolds have shown that the nature of this linker is crucial.

Amide Linker : In one series of inhibitors, replacing a ketone with an amide was not tolerated, leading to a loss of activity. nih.gov In another, changing an amide linker between a phenyl ring and a thieno[2,3-b]pyridine core also resulted in a complete loss of anti-proliferative activity, demonstrating the linker's critical role in maintaining the active conformation. nih.gov

Ethylene (B1197577) Linker : In a class of MKP5 inhibitors, modification of an ethylene linker between two rings was found to be detrimental to inhibition, even without direct interactions with the protein. This highlights the linker's primary role in correctly orienting the aromatic rings for optimal binding. nih.gov

Ether Linker : Replacing the ketone with an ether bridge would remove the hydrogen bond accepting carbonyl but introduce more conformational flexibility. The synthesis of such diaryl ethers is well-established, for example, through copper-catalyzed Chan-Lam coupling or palladium-catalyzed Buchwald-Hartwig reactions. organic-chemistry.orgacs.org

Methylene Linker : A methylene bridge would create a diphenylmethane-type structure, significantly increasing conformational freedom and removing the polar carbonyl group.

The choice of linker profoundly affects the three-dimensional shape of the molecule and its ability to interact with a biological target. The rigidity of the carbonyl in this compound likely pre-organizes the molecule into a favorable conformation for binding, and any modification must be carefully considered.

Original LinkerBioisosteric ReplacementPotential Structural & Functional Change
Ketone (-CO-) Amide (-CONH-)Introduces H-bond donor (N-H); alters geometry and electronics. Often leads to loss of activity. nih.govnih.gov
Ketone (-CO-) Ether (-O-)Removes H-bond acceptor; increases flexibility and lipophilicity.
Ketone (-CO-) Methylene (-CH₂-)Removes polarity; significantly increases conformational flexibility.
Ketone (-CO-) Sulfone (-SO₂-)Maintains H-bond acceptor capability; tetrahedral geometry differs from trigonal planar ketone.

Molecular Interactions and Biological Target Engagement of 3 3 Fluoro 4 Methylbenzoyl Pyridine Analogues

Mechanisms of Action: Investigating Molecular Pathways

The likely mechanisms of action for 3-(3-Fluoro-4-methylbenzoyl)pyridine can be inferred from the activities of its analogues, which predominantly involve enzyme inhibition and receptor antagonism.

A significant body of research points towards pyridine (B92270) derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. thieme-connect.com Aberrant kinase activity is often implicated in diseases such as cancer, making kinase inhibitors a major focus of drug discovery. thieme-connect.com

Analogues with a furo[3,2-b]pyridine (B1253681) core have been identified as highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). nih.gov For instance, the furo[3,2-b]pyridine derivative MU1210 is a potent inhibitor of CLK1, CLK2, and CLK4. researchgate.net The development of these inhibitors highlights the potential of the pyridine scaffold in targeting specific kinase families. nih.gov

Furthermore, pyridine-containing compounds have demonstrated significant inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. nih.govnih.gov Several pyridothienopyrimidinone derivatives have shown highly potent Pim-1 inhibition. nih.gov The inhibitory concentrations (IC50) for some of these pyridine analogues against various kinases are detailed in the table below.

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Pyridothienopyrimidinone (7a)Pim-11.18 nih.gov
Pyridothienopyrimidinone (7c)Pim-11.38 nih.gov
Pyridothienopyrimidinone (6c)Pim-14.62 nih.gov
Furo[3,2-b]pyridine (MU1210)CLK10.008 researchgate.net
Furo[3,2-b]pyridine (MU1210)CLK20.020 researchgate.net
Pyridine Derivative (4)CDK20.24 nih.gov
Pyridine Derivative (1)CDK20.57 nih.gov

This table presents IC50 values for various pyridine analogues against different protein kinases, illustrating the potential of this chemical class as kinase inhibitors.

Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against one or more protein kinases. The benzoyl group attached to the pyridine ring could influence binding affinity and selectivity within the ATP-binding pocket of these enzymes.

Analogues of this compound have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation. nih.gov A series of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides containing a pyridine C-region were identified as potent human TRPV1 (hTRPV1) antagonists. nih.gov For example, compound 24S from this series demonstrated excellent, stereospecific TRPV1 antagonism with a binding affinity (Ki) of 0.4 nM for capsaicin-induced activation. nih.gov

The antagonism of the TRPV1 receptor by these pyridine derivatives suggests a potential analgesic application. nih.gov The interaction with the receptor is competitive, with the compounds binding to the vanilloid site and inhibiting channel activation by agonists like capsaicin. nih.gov

CompoundReceptorKᵢ (nM)ActivityReference
Compound 24ShTRPV10.4Antagonist nih.gov
Compound 2hTRPV10.2Antagonist nih.gov
Piperidine derivative (16)hTRPV12-3Antagonist nih.gov
Piperidine derivative (17)hTRPV12-3Antagonist nih.gov

This table shows the binding affinities (Ki) of several pyridine analogues as antagonists of the human TRPV1 receptor.

The 3-benzoylpyridine (B1664120) structure of the title compound could allow it to fit into the binding pocket of G-protein coupled receptors or ligand-gated ion channels, potentially acting as an antagonist in a manner similar to the TRPV1 antagonists.

Identification and Validation of Specific Biological Targets

The specific biological targets for analogues of this compound are diverse and include enzymes and receptors critical in pathophysiology. The validation of these targets often involves a combination of in vitro assays and in silico modeling.

For kinase inhibitors, targets such as Pim-1, CLK1, HIPK2, and CDK2 have been validated for various pyridine-based scaffolds. researchgate.netnih.govnih.gov The furo[3,2-b]pyridine core, for instance, has been established as a privileged scaffold for developing highly selective kinase inhibitors. pdbj.org The selectivity of these compounds is a key aspect of their validation, as off-target effects can lead to undesirable consequences.

In the context of receptor-targeted agents, the TRPV1 receptor is a well-validated target for analgesic drug development, and several classes of pyridine-containing compounds have been optimized for potent and selective antagonism of this channel. nih.govnih.gov

Analysis of Ligand-Protein Binding Modes

The interaction between a ligand and its protein target is governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hydrogen bonds are crucial for the specificity and affinity of ligand-protein interactions. nih.gov In protein-ligand complexes, hydrogen bonds often form between polar groups on the ligand and amino acid residues in the binding pocket. nih.gov The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. wikipedia.org

Interacting ResidueHydrogen Bond Distance (Å)Ligand FeatureTarget Protein
Tyr511Not specifiedNot specifiedTRPV1
Thr550Not specifiedNot specifiedTRPV1
GLUNot specifiedNot specifiedNot specified
ARGNot specifiedNot specifiedNot specified

This table provides examples of amino acid residues known to form hydrogen bonds with pyridine-containing ligands in various protein targets.

For this compound, the carbonyl oxygen of the benzoyl group and the pyridine nitrogen are potential hydrogen bond acceptors, while the fluorine atom could also participate in weaker interactions.

Hydrophobic interactions play a major role in stabilizing ligand-protein complexes, often contributing significantly to the binding affinity. nih.govnih.gov These interactions involve the association of nonpolar groups to minimize their contact with water. researchgate.net The phenyl and methyl groups of this compound would be expected to engage in substantial hydrophobic and van der Waals interactions within a protein's binding site.

In TRPV1 antagonists, strong hydrophobic interactions with residues like Met514 and Leu547 have been identified as important for ligand binding. nih.gov For kinase inhibitors, the inhibitor binding pockets of c-Src and c-Abl kinases are primarily dominated by hydrophobic interactions. nih.gov The analysis of these interactions is often performed using computational methods and is crucial for understanding the structure-activity relationships of a series of compounds. nih.gov The contribution of burying a -CH₂- group upon folding to protein stability is estimated to be around 1.1 ± 0.5 kcal/mol. nih.gov The interplay between hydrogen bonding and optimized hydrophobic interactions is often what dictates the efficacy and affinity of a drug candidate. nih.gov

Exploration of Pi-Stacking and Halogen Bonding Phenomena

The molecular architecture of this compound and its analogues offers a rich landscape for non-covalent interactions, particularly pi-stacking and halogen bonding, which are pivotal in determining their binding affinity and selectivity towards biological targets.

Pi-Stacking Interactions:

The aromatic systems inherent in the benzoyl and pyridine rings of these analogues are fundamental to their ability to engage in pi-stacking interactions. These interactions are a significant driving force in molecular recognition, influencing the three-dimensional structures of protein-ligand complexes. researchgate.net Theoretical studies on pyridine-containing structures have shown that electron correlation is crucial for accurately describing stacking interactions. researchgate.net The stability and geometry of these pi-stacks are sensitive to the orientation of the interacting rings, with antiparallel-displaced arrangements often being the most energetically favorable. researchgate.net

Halogen Bonding:

The presence of a fluorine atom on the benzoyl ring introduces the potential for halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site. nih.gov In the case of this compound analogues, the fluorine atom can act as a halogen bond donor.

Studies on cocrystals of benzoylpyridine isomers with halogen bond donors have confirmed that both the pyridine nitrogen and the carbonyl oxygen can serve as halogen bond acceptors. acs.orgacs.org The relative strength of these interactions can be influenced by the molecular electrostatic potential (MEP) of the acceptor atoms. acs.orgacs.org While fluorine is the least polarizable of the halogens, its ability to form halogen bonds is well-documented, particularly with strong Lewis bases. The intramolecular environment, including the presence of the electron-withdrawing benzoyl group and the electron-donating methyl group, can modulate the electrophilic character of the fluorine's σ-hole.

The interplay between pi-stacking and halogen bonding can be cooperative, where the formation of one type of interaction can strengthen the other. This synergy can lead to highly specific and stable binding to a biological target. The directionality of halogen bonds adds another layer of structural constraint, which can be exploited in the rational design of potent and selective inhibitors.

In Vitro Cellular and Biochemical Studies (Excluding Clinical Human Data)

Detailed in vitro studies are essential to elucidate the biological effects of this compound analogues at the cellular and molecular levels. Such studies would typically involve a combination of cell-based assays to understand their effects in a biological context and enzymatic assays to pinpoint their direct molecular targets.

It is important to note that specific experimental data from cell-based and enzymatic assays for this compound and its direct analogues were not available in the public domain at the time of this review. The following sections describe the types of assays that would be hypothetically employed to gain mechanistic and quantitative insights into the bioactivity of this class of compounds.

Cell-Based Assays for Mechanistic Insights

Cell-based assays provide a crucial bridge between molecular interactions and physiological outcomes, offering insights into a compound's activity within a more biologically relevant environment. jmb.or.kr For a novel compound series like the this compound analogues, a tiered approach to cell-based screening is typically employed.

Initial studies would likely involve broad-spectrum anti-proliferative assays against a panel of human cancer cell lines to identify any cytotoxic or cytostatic effects. For instance, studies on structurally related thieno[2,3-b]pyridines have utilized cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer) to determine IC₅₀ values and establish preliminary structure-activity relationships (SAR). mdpi.com

To gain deeper mechanistic understanding, high-content screening (HCS) could be utilized. HCS combines automated microscopy with sophisticated image analysis to quantitatively assess multiple phenotypic changes in cells upon compound treatment. jmb.or.kr This could include monitoring changes in cell morphology, cell cycle progression, apoptosis induction, or the subcellular localization of specific proteins. Reporter gene assays are another common tool, where cells are engineered to express a reporter protein (like luciferase or green fluorescent protein) under the control of a specific signaling pathway. jmb.or.kr This allows for the high-throughput screening of compounds that modulate pathways of interest. For example, if these analogues were hypothesized to target a particular signaling cascade, a reporter assay for that pathway would be a direct way to measure their functional impact.

The table below illustrates a hypothetical experimental design for initial cell-based screening of a series of this compound analogues.

AnalogueTarget Cell LineAssay TypeEndpoint MeasuredHypothetical Outcome
Analogue AHCT116MTT AssayCell Viability (IC₅₀)Moderate Activity
Analogue BMDA-MB-231MTT AssayCell Viability (IC₅₀)High Activity
Analogue CA549 (Lung Cancer)High-Content ImagingApoptosis InductionDose-dependent increase in apoptotic markers
Analogue DPC-3 (Prostate Cancer)Reporter Gene AssayPathway X InhibitionSignificant inhibition of reporter signal

This table is for illustrative purposes only, as specific experimental data is not available.

Enzymatic Activity Assays

Once a biological effect is observed in cell-based assays, enzymatic assays are employed to determine if the compounds directly interact with and modulate the activity of a specific enzyme target. mdpi.com These assays are fundamental for confirming the mechanism of action and for quantifying the potency of the inhibitors.

The choice of enzymatic assay depends on the hypothesized target. Given the chemical scaffold, these analogues could potentially target a variety of enzymes, such as kinases or metabolic enzymes. For example, in the development of aldose reductase inhibitors, a series of (Z)-3-phenyl-2-benzoylpropenoic acids were evaluated for their ability to inhibit the enzymatic activity of rat lens aldose reductase in vitro. mdpi.com

A typical enzymatic assay would involve incubating the purified target enzyme with its substrate in the presence of varying concentrations of the inhibitor. The rate of product formation is then measured, often through spectrophotometric, fluorometric, or radiometric methods. From this data, key inhibitory parameters such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

The following interactive table presents a hypothetical data set from an enzymatic assay for a lead compound from the this compound series against a putative enzyme target.

Inhibitor Concentration (nM)Enzyme Activity (% of Control)
195
1080
5052
10030
50010

This table is for illustrative purposes only, as specific experimental data is not available.

Further biochemical studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki), which provides a more absolute measure of binding affinity.


Computational Chemistry and in Silico Approaches to 3 3 Fluoro 4 Methylbenzoyl Pyridine

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

DFT calculations can map the potential energy surface by systematically rotating this bond (defined by a dihedral angle) and calculating the energy of each resulting conformation. The conformation with the lowest energy is the most stable and likely to be the predominant form of the molecule. mdpi.com These studies reveal that the stability is influenced by a balance of electronic effects, such as conjugation between the two aromatic rings, and steric effects, which involve repulsion between nearby atoms. The planarity of the molecule is a key factor; a more planar structure allows for better electronic delocalization, which is energetically favorable, but can be hindered by steric clashes.

Table 1: Hypothetical DFT-Calculated Energies for Different Conformations of 3-(3-Fluoro-4-methylbenzoyl)pyridine This interactive table illustrates how DFT calculations can identify the most stable molecular conformation by comparing the relative energies of different rotational isomers (rotamers). The lowest relative energy corresponds to the most stable structure.

Dihedral Angle (Py-CO-Ph-C) Relative Energy (kJ/mol) Stability
15.2 Sterically hindered (eclipsed)
30° 2.5 Low energy, stable
45.8° 0.0 Global Minimum (Most Stable)
60° 3.1 Low energy, stable
90° 18.0 High energy (perpendicular)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. taylorandfrancis.comlibretexts.org The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the site for nucleophilic attack. taylorandfrancis.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. taylorandfrancis.comnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to have significant contributions from the electron-rich pyridine (B92270) and fluoromethyl-substituted benzene (B151609) rings, while the LUMO is likely centered on the electron-withdrawing carbonyl group and the pyridine ring. This distribution helps predict how the molecule will interact with other reagents. aimspress.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound This table presents representative data from a HOMO-LUMO analysis. The energy gap is a key indicator of chemical reactivity and is calculated as the difference between the LUMO and HOMO energies.

Molecular Orbital Energy (eV) Description
HOMO -6.85 Highest Occupied Molecular Orbital
LUMO -1.42 Lowest Unoccupied Molecular Orbital

| Energy Gap (ΔE) | 5.43 | LUMO - HOMO Energy |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. researchgate.netresearchgate.net An MEP map illustrates the net electrostatic effect of the molecule's electrons and nuclei, which is crucial for understanding intermolecular interactions and predicting reactive sites. nih.govnih.gov

The map is color-coded to show different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are favorable sites for electrophilic attack. In this compound, these would be located around the electronegative nitrogen atom of the pyridine ring, the carbonyl oxygen, and the fluorine atom. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack, typically found around the hydrogen atoms. nih.govresearchgate.net MEP analysis is invaluable for predicting non-covalent interactions like hydrogen bonding. nih.gov

Table 3: Hypothetical Molecular Electrostatic Potential Values at Key Atomic Sites This table shows the calculated electrostatic potential at the surface of specific atoms in the molecule. Negative values indicate electron-rich regions, while positive values indicate electron-poor regions.

Atom/Region MEP Value (kJ/mol) Predicted Reactivity
Carbonyl Oxygen (O) -145.5 Electrophilic Attack / H-bond Acceptor
Pyridine Nitrogen (N) -120.8 Electrophilic Attack / H-bond Acceptor
Fluorine (F) -95.2 Electrophilic Attack
Pyridine Ring Hydrogens +85.0 Nucleophilic Attack

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govcmjpublishers.com This method is essential in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-target interactions. nih.govmdpi.com

The primary goal of a molecular docking simulation is to find the most stable binding pose of the ligand within the active site of a protein. cmjpublishers.commdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket. For each pose, a scoring function calculates a value that estimates the binding affinity. nih.gov

For this compound, docking simulations would predict how its various functional groups interact with the amino acid residues of a target protein. For example, the pyridine nitrogen and carbonyl oxygen are likely to act as hydrogen bond acceptors. The two aromatic rings can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The fluorine atom may form halogen bonds or other electrostatic interactions. The final predicted pose is the one that maximizes these favorable interactions, resulting in the most stable complex. cmjpublishers.com

Scoring functions are mathematical models used in docking programs to estimate the binding affinity (often expressed as binding energy in kcal/mol) between a ligand and a protein. nih.govscribd.com A more negative score typically indicates a stronger and more favorable binding interaction. nih.govsemanticscholar.org There are several types of scoring functions, including force-field-based, empirical, knowledge-based, and machine learning-based, each with different strengths and weaknesses. scribd.com

These functions evaluate various energetic components of the binding, such as van der Waals forces, electrostatic interactions, hydrogen bonds, and the energy penalty associated with desolvation (removing water molecules from the binding site). nih.gov By comparing the docking scores of different compounds, researchers can rank their potential efficacy and prioritize which ones to synthesize and test experimentally. researchgate.netscispace.com

Table 4: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target This interactive table displays typical output from a molecular docking simulation, including the binding affinity score and the specific interactions predicted between the ligand and amino acid residues in the protein's active site.

Parameter Value / Description
Binding Affinity (ΔG) -8.9 kcal/mol
Predicted Interactions
Hydrogen Bond Carbonyl Oxygen with Lysine (backbone NH)
Hydrogen Bond Pyridine Nitrogen with Serine (sidechain OH)
π-π Stacking Phenyl Ring with Tyrosine
Hydrophobic Interaction Methyl Group with Leucine pocket

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and its dynamic interactions with biological targets. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. By analyzing these trajectories, researchers can understand the molecule's behavior at an atomic level, which is crucial for drug design and development.

The process begins with the establishment of a force field, a set of empirical energy functions that define the potential energy of the system as a function of its atomic coordinates. This is followed by the creation of an initial model of the system, which includes the ligand, the target protein, and solvent molecules. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Subsequently, the system is gradually heated to a physiological temperature and equilibrated to ensure it reaches a stable state before the production simulation is run for a specified period, often on the scale of nanoseconds to microseconds.

Analysis of Ligand-Target Complex Stability

A primary application of MD simulations in the study of this compound is to assess the stability of its complex with a biological target, such as an enzyme or receptor. The stability of this complex is a key determinant of the ligand's efficacy. MD simulations can reveal the nature and duration of interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govresearchgate.net

Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual residues in the protein can identify which parts of the protein interact most strongly with the ligand. Residues with low RMSF values are typically part of the stable binding pocket, while higher RMSF values in other regions may indicate conformational changes induced by ligand binding.

To provide a clearer picture of the binding stability, the following interactive table illustrates hypothetical RMSD data from an MD simulation of a this compound-protein complex.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)
00.000.00
101.251.50
201.301.55
301.281.52
401.321.58
501.311.56
601.351.60
701.331.57
801.361.61
901.341.59
1001.351.60

This table presents illustrative data to demonstrate the concept of monitoring ligand and protein RMSD over a simulation. Actual values would be dependent on the specific protein target and simulation conditions.

Solvent Effects on Molecular Behavior

The solvent environment plays a crucial role in the behavior of molecules, influencing their conformation and interactions. MD simulations explicitly model the solvent, typically water, allowing for a detailed investigation of its effects on this compound. The polar nature of water can significantly impact the electrostatic interactions between the ligand and its target.

The presence of the fluorine atom and the methyl group on the benzoyl ring, as well as the nitrogen atom in the pyridine ring, influences the solubility and hydration of the molecule. MD simulations can quantify the number of water molecules in the hydration shell of the ligand and analyze the dynamics of these water molecules. Changes in the solvent-accessible surface area (SASA) of the ligand upon binding to its target can also be calculated to understand the role of hydrophobic effects in the binding process.

For instance, the fluorine atom can engage in non-canonical hydrogen bonds with water or protein residues, and the methyl group contributes to hydrophobic interactions. The pyridine nitrogen can act as a hydrogen bond acceptor. MD simulations can track the formation and breaking of these interactions with surrounding water molecules, providing a dynamic picture of how the solvent mediates the ligand's behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.comnih.gov For this compound and its analogs, QSAR can be a valuable tool for predicting their activity and guiding the design of new, more potent derivatives.

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with the collection of a dataset of compounds with known biological activities, typically expressed as IC50 or EC50 values. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and steric properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.gov The predictive power of the QSAR model is assessed through internal and external validation techniques. A robust and predictive QSAR model can then be used to estimate the biological activity of new, untested compounds. nih.gov

For a series of benzoylpyridine derivatives, a hypothetical QSAR model might take the following form:

pIC50 = c0 + c1 * LogP + c2 * DipoleMoment + c3 * SurfaceArea

where pIC50 is the negative logarithm of the IC50 value, LogP represents the lipophilicity, DipoleMoment is an electronic descriptor, and SurfaceArea is a steric descriptor. The coefficients (c0, c1, c2, c3) are determined by the regression analysis.

Identification of Key Molecular Descriptors for Activity

A significant outcome of QSAR modeling is the identification of the molecular descriptors that are most influential in determining the biological activity. nih.gov This provides valuable insights into the mechanism of action and helps in understanding the structure-activity relationship (SAR).

For this compound, key descriptors might include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Electronic Descriptors: Properties like the dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial charges on atoms are crucial. The electronegative fluorine atom and the nitrogen in the pyridine ring would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar refractivity, and van der Waals volume. The methyl group on the benzoyl ring would be a key contributor to steric properties.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for lipophilicity, which affects how the molecule partitions between aqueous and lipid environments.

The following interactive table presents a hypothetical set of key molecular descriptors for a series of benzoylpyridine derivatives and their correlation with biological activity.

CompoundLogPDipole Moment (Debye)Molecular Weight ( g/mol )pIC50
Derivative 12.83.5215.226.5
Derivative 23.13.2229.256.8
This compound 3.0 3.8 215.22 7.2
Derivative 42.54.1201.196.1
Derivative 53.53.0243.287.0

This table provides illustrative data to demonstrate the relationship between molecular descriptors and biological activity in a QSAR study. Actual values would be derived from experimental data and computational calculations.

By understanding which descriptors positively or negatively correlate with activity, medicinal chemists can rationally design new derivatives of this compound with improved therapeutic potential. For example, if a positive correlation with LogP is found, modifications to increase lipophilicity could be explored.

Future Research Directions and Translational Perspectives for 3 3 Fluoro 4 Methylbenzoyl Pyridine Research

Development of Next-Generation Synthetic Strategies

While foundational methods for constructing pyridine (B92270) rings and introducing substituents exist, the future development of 3-(3-Fluoro-4-methylbenzoyl)pyridine and its analogues hinges on the creation of more efficient, scalable, and versatile synthetic routes.

Advanced Catalytic Systems: Future synthetic work will likely focus on novel palladium-catalyzed cross-coupling reactions or other metal-catalyzed processes to construct the core benzoylpyridine structure with high yields and regioselectivity. nih.gov Research into new ligands and catalysts, such as Fe3O4-derived catalysts, could offer more environmentally benign and cost-effective alternatives to traditional methods. nih.gov

Novel Fluorination Techniques: The precise introduction of fluorine at the meta-position of the benzoyl ring can be challenging. rsc.org Future strategies may move beyond classical nucleophilic aromatic substitution. nih.govresearchgate.net The development of late-stage fluorination techniques would be highly valuable, allowing for the rapid diversification of advanced intermediates. A novel approach that has shown promise for synthesizing meta-fluorinated pyridines involves the direct fluorination of pyridine N-oxides, a method that could be adapted for benzoylpyridine systems. rsc.orgnih.gov

Flow Chemistry and Process Optimization: To facilitate translational development, moving from laboratory-scale synthesis to larger-scale production is essential. Implementing continuous flow reactors could provide better control over reaction parameters, improve safety, and increase throughput, as has been demonstrated for the synthesis of other complex pyridine-containing active pharmaceutical ingredients. nih.gov Optimization studies, similar to those performed for the Pictet-Spengler reaction to create tetrahydrofuro[3,2-c]pyridines, could significantly improve yields by systematically adjusting solvents, temperatures, and catalysts. beilstein-journals.orgresearchgate.net

Advanced Structure-Based Drug Design Initiatives

To rationally design next-generation analogues of this compound with improved potency and selectivity, a strong emphasis on structure-based drug design will be critical.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is a fundamental first step. This involves synthesizing a library of analogues by modifying each part of the molecule: the pyridine ring, the benzoyl linker, and the fluoromethylphenyl group. For instance, studies on other pyridine derivatives have shown that even minor modifications, such as adding a methyl group, can lead to significant changes in biological activity, highlighting the need for detailed SAR analysis. nih.gov The impact of the fluorine atom's position and the substitution pattern on the pyridine ring will be of particular interest. nih.govmdpi.com

Target Identification and Molecular Docking: A crucial future direction is to identify the specific biological targets of this compound. Once a target protein is identified, computational molecular docking can be employed to predict the binding mode and key interactions between the compound and the protein's active site. nih.govresearchgate.net This in silico approach can guide the design of new derivatives with enhanced binding affinity and specificity, a strategy successfully used to develop novel inhibitors for targets like phosphodiesterase 3 (PDE3) and KRAS-G12D. mdpi.comnih.govnih.gov

Comprehensive Mechanistic Elucidation of Biological Activities

Understanding the precise mechanism of action is paramount for the clinical translation of any new therapeutic agent. Future research must delve into the molecular and cellular pathways modulated by this compound.

Target Deconvolution: A variety of techniques can be employed to uncover the direct molecular targets. These may include affinity chromatography, chemical proteomics, and genetic screening approaches. Given the structural motifs, potential targets could include kinases, ion channels, or other enzymes where pyridine-based compounds have previously shown activity. nih.govrsc.org

Pathway Analysis: Once a target is validated, downstream signaling pathway analysis will be necessary. This involves studying changes in protein expression, phosphorylation events, and other cellular responses following treatment with the compound. For example, if the compound inhibits a specific kinase, researchers would investigate the downstream substrates of that kinase to understand the ultimate biological effect.

In Vitro and In Vivo Models: The biological activity of novel analogues should be evaluated in relevant cell-based assays and subsequently in animal models of disease. nih.govnih.gov For instance, if the compound is being investigated as a potential anticancer agent, its efficacy would be tested against various cancer cell lines and in xenograft models. nih.govnih.gov

Exploration of Diverse Therapeutic Applications

The pyridine nucleus is a privileged scaffold found in drugs for a vast range of diseases. nih.govnih.gov The unique structure of this compound suggests it could have potential applications across multiple therapeutic areas, which warrants broad exploratory screening.

Oncology: Many pyridine derivatives have been investigated as anticancer agents. nih.govnih.gov Future studies could explore the efficacy of this compound against various tumor cell lines, particularly those where targets like phosphodiesterases or tropomyosin receptor kinases (TRKs) are implicated. rsc.orgnih.gov

Neuroscience: Fluorinated aminopyridines are being investigated as PET imaging agents for demyelination in diseases like multiple sclerosis, highlighting the potential for pyridine derivatives to interact with targets in the central nervous system. biorxiv.orgnih.gov Analogues of this compound could be screened for activity against neurological targets, such as the TRPV1 ion channel, which is involved in pain signaling. nih.govnih.gov

Agrochemicals: Beyond pharmaceuticals, substituted pyridines are also crucial components of modern agrochemicals, including herbicides and insecticides. nih.govpipzine-chem.comchemimpex.com The structural features of this compound make it a candidate for screening in high-throughput assays to identify potential new crop protection agents.

Synergistic Integration of Experimental and Computational Methodologies

The most rapid and efficient path to developing novel drugs based on the this compound scaffold will involve a tight integration of computational and experimental approaches.

Iterative Design-Synthesize-Test-Analyze Cycles: Future research programs should be built on an iterative cycle where computational models guide the design of new compounds. nih.govresearchgate.net These compounds are then synthesized and tested in biological assays. The experimental results are, in turn, used to refine the computational models, leading to a more predictive and robust drug discovery engine. This approach has proven effective in optimizing inhibitors for various protein targets. mdpi.com

In Silico Prediction of Properties: Computational tools can be used to predict not only binding affinity but also absorption, distribution, metabolism, and excretion (ADME) properties. By filtering out compounds with predicted poor pharmacokinetic profiles early in the discovery process, researchers can focus resources on candidates with a higher probability of success in later-stage development.

Molecular Dynamics Simulations: To gain a deeper understanding of the compound-target interactions, molecular dynamics simulations can be performed. These simulations model the dynamic movements of the compound within the protein's binding site over time, providing insights into the stability of the interaction and the role of specific residues, which can be invaluable for lead optimization. nih.gov

By pursuing these integrated research directions, the scientific community can systematically explore the chemical space around this compound, elucidate its biological functions, and potentially translate this promising scaffold into novel therapeutic agents or other valuable chemical products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-Fluoro-4-methylbenzoyl)pyridine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 3-Fluoro-4-methylbenzoyl chloride (CAS 59189-97-8) reacts with pyridine derivatives under Lewis acid catalysis (e.g., AlCl₃). Optimize solvent polarity (e.g., dichloromethane) and stoichiometry to minimize side reactions. Post-synthesis, purify using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . For alternative routes, consider coupling reactions using boronic acids (e.g., 2-Fluoro-3-methylphenylboronic acid, CAS 762287-58-1) under Suzuki-Miyaura conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons (e.g., aromatic protons near the F substituent show splitting due to ¹⁹F coupling). The methyl group at the 4-position appears as a singlet (~δ 2.3 ppm).
  • FT-IR : Look for C=O stretching (~1680 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to confirm purity and molecular ion peaks .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound, and what implications does this have for its reactivity in further functionalization?

  • Methodological Answer : Fluorine’s electronegativity withdraws electron density via inductive effects, enhancing the electrophilicity of the benzoyl group. This increases susceptibility to nucleophilic aromatic substitution (e.g., amination) at the meta position relative to fluorine. Steric hindrance from the methyl group at the 4-position may limit accessibility to ortho positions. Computational studies (DFT) can map charge distribution and predict regioselectivity .

Q. What strategies can resolve contradictions between crystallographic data and solution-phase spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from conformational flexibility (e.g., rotational isomers in solution). Use variable-temperature NMR to detect dynamic processes. Compare X-ray crystallography (rigid lattice) with NOESY NMR (solution conformers). For example, highlights single-crystal X-ray data (R factor = 0.069) to validate bond lengths and angles, while NMR in DMSO-d₆ may show averaged signals .

Q. How can oxidative cyclization methodologies be adapted for synthesizing complex pyridine derivatives like this compound in alignment with green chemistry principles?

  • Methodological Answer : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl ( ), which is cost-effective and environmentally benign. Conduct reactions in ethanol at room temperature to minimize energy use. Monitor reaction progress via TLC and isolate products via extraction (ethyl acetate/water) followed by alumina plug filtration to reduce solvent waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.